molecular formula C7H11ClN2 B8029261 1-butyl-4-chloro-1H-pyrazole

1-butyl-4-chloro-1H-pyrazole

Cat. No.: B8029261
M. Wt: 158.63 g/mol
InChI Key: QKMUOQWYGYOIIQ-UHFFFAOYSA-N
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Description

1-Butyl-4-chloro-1H-pyrazole (molecular formula: C₇H₁₁ClN₂; molecular weight: 158.6 g/mol) is a pyrazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms. The compound features a butyl group (-C₄H₉) at the 1-position and a chlorine atom at the 4-position of the pyrazole ring. This substitution pattern confers distinct physicochemical properties, such as increased lipophilicity compared to unsubstituted pyrazole, which may enhance membrane permeability in biological systems.

Properties

IUPAC Name

1-butyl-4-chloropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMUOQWYGYOIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization Parameters

  • Catalyst : DMF enhances chlorination efficiency by coordinating with SOCl₂ to generate reactive intermediates. Alternatives like pyridine or triethylamine reduce side reactions but may lower yields.

  • Solvent : Non-polar solvents (e.g., DCM) favor electrophilic substitution, while polar aprotic solvents (e.g., acetonitrile) accelerate reaction rates but may compromise selectivity.

Cyclization Approaches

While direct chlorination is preferred, alternative routes involve constructing the pyrazole ring with pre-installed chlorine and butyl groups.

1,3-Dipolar Cycloaddition

A study by Rajur et al. demonstrates the synthesis of pyrazoline derivatives via 1,3-dipolar cycloaddition of nitrile imines with alkenes. Although this method primarily yields pyrazolines, modifications could enable pyrazole formation:

  • Nitrile Imine Generation : Oxidative dehydrogenation of aldehyde hydrazones using chloramine-T.

  • Cycloaddition : Reaction with α,β-unsaturated carbonyl compounds to form pyrazole precursors.

  • Chlorination : Post-cyclization chlorination at the 4-position.

Challenges :

  • Multi-step synthesis complicates scalability.

  • Competing regioselectivity in cycloaddition requires careful optimization.

Analytical Characterization

Successful synthesis must be validated through spectroscopic and chromatographic techniques:

NMR Spectroscopy

  • ¹H NMR : The 4-chloro substituent deshields adjacent protons, causing distinct splitting patterns. For example, in 4-chloro-3,5-dimethyl-1H-pyrazole, the NH proton resonates at δ 11.83 ppm, while methyl groups appear as singlets near δ 2.26 ppm.

  • ¹³C NMR : The chlorine-bearing carbon (C-4) typically appears downfield at δ 120–130 ppm.

Chromatographic Purity

Column chromatography (petroleum ether/ethyl acetate, 4:1) achieves >95% purity, as evidenced by thin-layer chromatography (TLC).

Comparative Analysis of Methods

Parameter Thionyl Chloride Method Cycloaddition Method
Steps 13+
Yield 50–75%30–50% (estimated)
Selectivity High (4-position only)Moderate
Scalability ExcellentLimited
Cost Low (SOCl₂ is inexpensive)High (multiple reagents)

Chemical Reactions Analysis

Types of Reactions

1-butyl-4-chloro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and fused heterocyclic compounds, depending on the specific reaction and conditions employed .

Scientific Research Applications

1-butyl-4-chloro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties, making it a valuable candidate for drug discovery and development.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and infectious diseases.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-butyl-4-chloro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares 1-butyl-4-chloro-1H-pyrazole with structurally related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Spectral Data (NMR/IR)
This compound C₇H₁₁ClN₂ 158.6 -Cl (C4), -C₄H₉ (C1) Aliphatic H: δ ~0.8–1.6 ppm (butyl); Aromatic H: δ ~6.5–7.5 ppm
5-(4-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole (2n) C₁₆H₁₂ClN₃O₂ 313.7 -Cl (aryl), -NO₂ (aryl) ¹H NMR (DMSO-d₆): δ 7.02–8.44 ppm (aryl H); IR: ν 1520 cm⁻¹ (NO₂)
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₆H₁₁BrN₂O 327.2 -Br (aryl), -CHO (C4) ¹H NMR: δ 9.96 ppm (CHO); IR: ν 1705 cm⁻¹ (C=O)
1-Butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride C₈H₁₃ClN₂O₂S 236.7 -SO₂Cl (C4), -CH₃ (C5), -C₄H₉ (C1) ¹H NMR: δ 1.30–1.70 ppm (butyl); ¹³C NMR: δ 40–45 ppm (SO₂Cl)

Key Observations :

  • Electron Effects : The chlorine atom at C4 is electron-withdrawing, which may reduce the electron density of the pyrazole ring, influencing reactivity in nucleophilic substitution or coupling reactions. In contrast, nitro groups (e.g., 2n) exert stronger electron-withdrawing effects, further polarizing the ring .
  • Functional Group Diversity : Derivatives like the sulfonyl chloride () or carbaldehyde () exhibit distinct reactivity, enabling applications in drug conjugation or polymer synthesis, unlike the simpler chloro-alkyl substitution in this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-butyl-4-chloro-1H-pyrazole derivatives?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, refluxing a pyrazole precursor (e.g., 1H-pyrazole-4-carboxylate) with 1-chloro-4-(chloromethyl)benzene in acetonitrile with potassium carbonate as a base, followed by column chromatography purification (yield ~82%) . Adjust the alkylation agent to introduce the butyl group. Reaction optimization may require varying solvents (e.g., DMF, THF) and temperatures (60–100°C).

Q. How is structural characterization performed for this compound derivatives?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement, placing hydrogen atoms in calculated positions with isotropic displacement parameters set to 1.2× (or 1.5× for CH₃) the parent atom’s parameters. Dihedral angles between aromatic rings provide insights into steric effects .
  • NMR : Analyze chemical shifts for the butyl chain (δ ~0.8–1.5 ppm for CH₂/CH₃) and pyrazole protons (δ ~6.5–8.0 ppm). Chlorine substituents deshield adjacent protons .

Q. What reactivity patterns are observed in this compound derivatives?

  • Methodological Answer :

  • Substitution : The chloro group undergoes nucleophilic substitution with amines or thiols under basic conditions (e.g., NaOH, K₂CO₃) to form amino- or thio-derivatives .
  • Oxidation/Reduction : Use KMnO₄/CrO₃ for oxidation to carboxylic acids or NaBH₄/LiAlH₄ for reduction to alcohols .

Advanced Research Questions

Q. How to design experiments to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Note that pyrazole derivatives may show inactivity in initial screens; optimize substituents (e.g., trifluoromethyl groups) to enhance bioactivity .
  • Neuroprotective Studies : Employ in vitro models (e.g., SH-SY5Y cells) under oxidative stress. Monitor ROS levels and mitochondrial membrane potential .

Q. How to address contradictions in crystallographic data for pyrazole derivatives?

  • Methodological Answer :

  • Twinning/Disorder : Use SHELXE for high-resolution data or detwinning algorithms. Validate hydrogen bonding (e.g., C–H⋯O interactions) to confirm structural stability .
  • Data Discrepancies : Cross-validate with DFT calculations (e.g., bond-length deviations >0.02 Å indicate refinement errors) .

Q. What strategies optimize synthetic routes for sterically hindered this compound derivatives?

  • Methodological Answer :

  • Steric Effects : Introduce bulky groups (e.g., phenyl rings) at specific positions to study conformational restrictions. Use low-polarity solvents (e.g., toluene) to reduce side reactions .
  • Catalysis : Screen Pd or Cu catalysts for cross-coupling reactions to improve regioselectivity .

Q. How to analyze conflicting reports on biological activity across pyrazole derivatives?

  • Methodological Answer :

  • Data Normalization : Compare IC₅₀ values under standardized conditions (e.g., 24-hour exposure, 10% FBS).
  • SAR Studies : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with activity trends. Chloro groups may enhance membrane permeability but reduce target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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